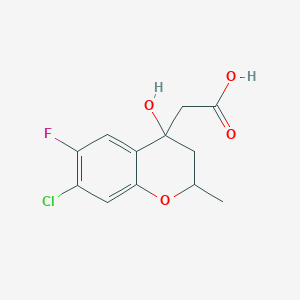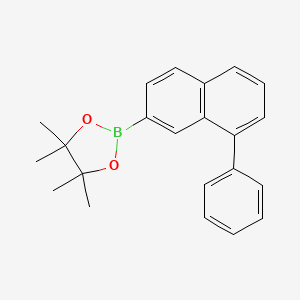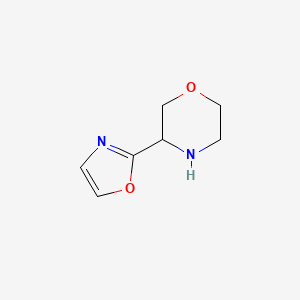
Morpholine, 3-(2-oxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 3-(2-oxazolyl)- is a heterocyclic compound that combines the structural features of morpholine and oxazole. Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while oxazole is a five-membered ring with nitrogen and oxygen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to Morpholine, 3-(2-oxazolyl)-.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3-(2-oxazolyl)- typically involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . This reaction proceeds efficiently with quinolinolate ligands, which act as effective catalysts.
Industrial Production Methods
Industrial production of Morpholine, 3-(2-oxazolyl)- often involves the use of transition metal catalysis and stereoselective synthesis. The process typically includes coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
Morpholine, 3-(2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted morpholine and oxazole derivatives, which can be further utilized in pharmaceutical and industrial applications .
科学研究应用
Morpholine, 3-(2-oxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
作用机制
The mechanism of action of Morpholine, 3-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.
相似化合物的比较
Similar Compounds
Oxazoline: A five-membered ring with nitrogen and oxygen atoms, similar to the oxazole ring in Morpholine, 3-(2-oxazolyl)-.
Morpholine: A six-membered ring with nitrogen and oxygen atoms, similar to the morpholine ring in Morpholine, 3-(2-oxazolyl)-.
Thiazole: A five-membered ring with sulfur and nitrogen atoms, structurally similar to oxazole
Uniqueness
Morpholine, 3-(2-oxazolyl)- is unique due to its combination of morpholine and oxazole rings, which imparts distinct chemical and biological properties
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
3-(1,3-oxazol-2-yl)morpholine |
InChI |
InChI=1S/C7H10N2O2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 |
InChI 键 |
FGWTVYOVYUYUOB-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



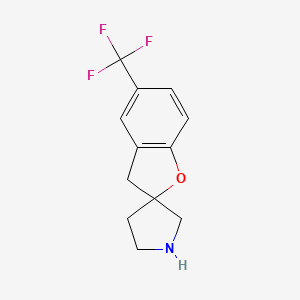
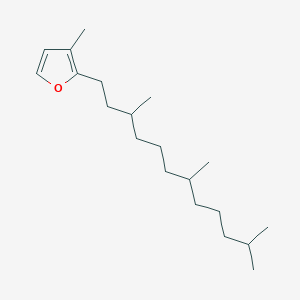
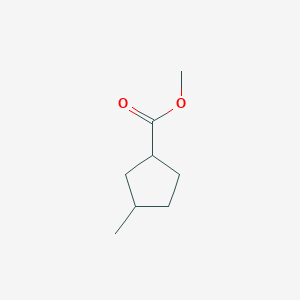
![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)


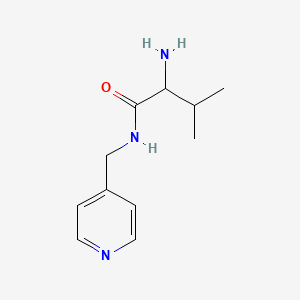
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
